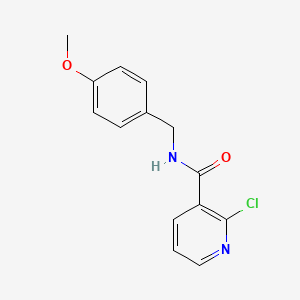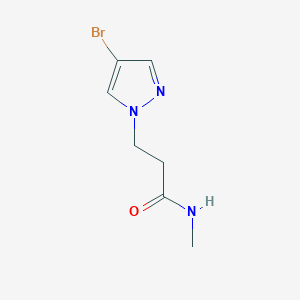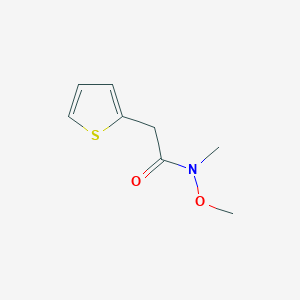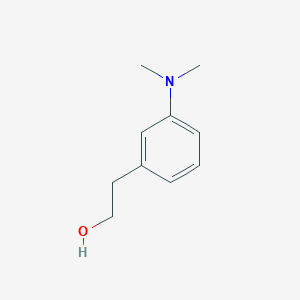
2-(3-(Dimethylamino)phenyl)ethanol
Overview
Description
2-(3-(Dimethylamino)phenyl)ethanol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a dimethylamino group and an ethanol moiety
Mechanism of Action
Target of Action
2-(3-(Dimethylamino)phenyl)ethanol, also known as 2-Dimethylaminoethanol (DMAE), primarily targets the acetylcholine system . Acetylcholine is a neurotransmitter that plays a crucial role in many functions of the nervous system, including muscle activation, memory, and learning .
Mode of Action
DMAE interacts with its target by acting as a precursor to acetylcholine . This means that it is involved in the synthesis of acetylcholine, thereby potentially increasing the levels of this neurotransmitter in the brain .
Biochemical Pathways
The biochemical pathway of DMAE involves its conversion into choline , which is then used to synthesize acetylcholine . This process can affect various downstream effects, such as enhanced cognitive function, due to the role of acetylcholine in memory and learning .
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of DMAE are areas of ongoing research.
Result of Action
The primary result of DMAE’s action is an increase in acetylcholine levels, which can lead to improved memory and cognitive function . .
Action Environment
The action of DMAE can be influenced by various environmental factors. For instance, the presence of other substances that affect acetylcholine levels could potentially impact the efficacy of DMAE. Furthermore, factors such as pH and temperature could affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
2-(3-(Dimethylamino)phenyl)ethanol, due to its polar nature, can form hydrogen bonds with other molecules, which is a key factor in its interactions with enzymes and proteins . The presence of the dimethylamino group can also influence the acidity of the compound, making it more or less acidic than phenol itself .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Similar compounds are known to be metabolized through complex catabolic pathways .
Subcellular Localization
Future studies could explore potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-(dimethylamino)benzaldehyde with ethylene glycol in the presence of a catalyst. This reaction typically requires heating under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylamino)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(dimethylamino)benzaldehyde or 3-(dimethylamino)acetophenone.
Reduction: Formation of 3-(dimethylamino)phenylethylamine.
Substitution: Formation of 2-(3-(dimethylamino)phenyl)ethyl halides or esters.
Scientific Research Applications
2-(3-(Dimethylamino)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Dimethylamino)phenyl)ethanol: Similar structure but with the dimethylamino group in the para position.
2-(3-(Methylamino)phenyl)ethanol: Similar structure but with a methylamino group instead of a dimethylamino group.
2-(3-(Dimethylamino)phenyl)propanol: Similar structure but with a propanol moiety instead of ethanol.
Uniqueness
2-(3-(Dimethylamino)phenyl)ethanol is unique due to the specific positioning of the dimethylamino group on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-[3-(dimethylamino)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)10-5-3-4-9(8-10)6-7-12/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIISSTVGKYVFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




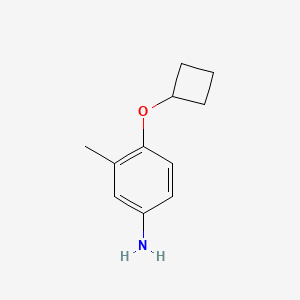
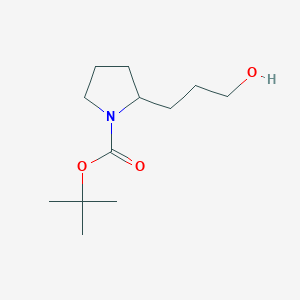
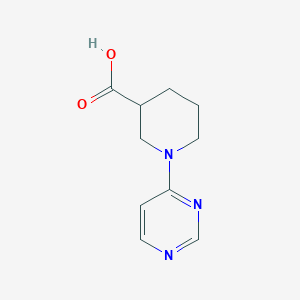
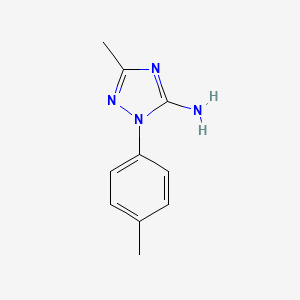
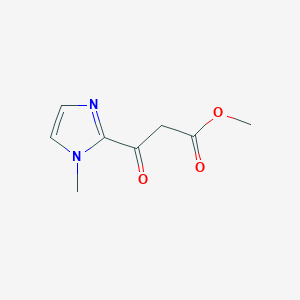
amine](/img/structure/B3093845.png)

